molecular formula C20H24FN5O B6059123 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No. B6059123
M. Wt: 369.4 g/mol
InChI Key: UGCLJZRFHLSAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of various kinases, including AKT and mTOR, which are involved in cancer cell growth and proliferation. It also targets the cholinergic system in the brain, which is responsible for cognitive function and memory. Additionally, it regulates the activity of certain ion channels in the heart, which are involved in cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine are dependent on the specific disease and target of interest. In cancer research, this compound has been found to induce apoptosis and inhibit cancer cell proliferation. In neurological disorders, it has been shown to improve cognitive function and memory. In cardiovascular diseases, it has been found to regulate blood pressure and improve heart function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments include its specificity and potency in targeting specific enzymes and signaling pathways. It is also easily synthesized and purified, making it readily available for research studies. However, limitations include its potential toxicity and off-target effects, which require careful consideration and optimization of experimental conditions.

Future Directions

For the research of 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine include expanding its therapeutic applications in various diseases, exploring its potential as a drug candidate, and optimizing its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves the reaction of 4-(3-fluorobenzoyl)piperazine and 1-piperidinyl-2,4,6-trichloropyrimidine in the presence of a base. The product is obtained by purification through column chromatography. The purity and identity of the compound are verified by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has shown promising results in various scientific research studies. It has been investigated for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurological disorders, it has been studied for its potential to improve cognitive function and memory. In cardiovascular diseases, it has been explored for its ability to regulate blood pressure and improve heart function.

properties

IUPAC Name

(3-fluorophenyl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c21-17-6-4-5-16(13-17)20(27)26-11-9-25(10-12-26)19-14-18(22-15-23-19)24-7-2-1-3-8-24/h4-6,13-15H,1-3,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCLJZRFHLSAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

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